L-lactate

Description

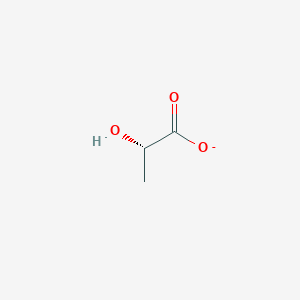

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-REOHCLBHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018949 | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-08-2, 27848-80-2 | |

| Record name | Lactate ion, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTATE ION, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/435SSH7H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Lactate: A Pivotal Signaling Molecule in Cancer Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered a mere metabolic waste product of aerobic glycolysis, L-lactate has emerged as a central signaling molecule, or "oncometabolite," within the tumor microenvironment (TME).[1] Its elevated concentration in tumors, a hallmark of the Warburg effect, is now understood to be a critical driver of cancer progression, orchestrating a complex interplay of signaling events that promote tumor growth, angiogenesis, immune evasion, and metastasis.[2][3] This technical guide provides a comprehensive overview of the multifaceted signaling roles of this compound in cancer metabolism. It details the key signaling pathways affected by this compound, presents quantitative data on its prevalence in various cancers, and offers detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology, facilitating a deeper understanding of lactate's role in cancer and aiding in the development of novel therapeutic strategies targeting lactate (B86563) metabolism.

Introduction: The Warburg Effect and the Rise of this compound as a Signaling Molecule

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for glucose fermentation into lactate, even in the presence of ample oxygen—a phenomenon known as the Warburg effect.[4][5] This metabolic shift results in the accumulation of high concentrations of this compound within the TME, often reaching levels of 10-30 mM, significantly higher than the physiological concentration of 1.5-3 mM found in healthy tissues.[1][6] Initially perceived as a metabolic waste product, it is now unequivocally established that this abundance of this compound is not a passive bystander but an active participant in tumorigenesis.[2][3] this compound functions as a signaling molecule through various mechanisms, including the activation of specific cell surface receptors, the modulation of intracellular signaling pathways, and as a substrate for post-translational modifications, profoundly influencing the behavior of both cancer cells and the surrounding stromal and immune cells.[3][7]

Quantitative Data: this compound Concentrations in Human Cancers

The concentration of this compound varies significantly across different tumor types and is often correlated with tumor aggressiveness, metastasis, and poor prognosis.[6][8] The following tables summarize reported this compound concentrations in various human cancers.

| Cancer Type | Sample Type | This compound Concentration (μmol/g or mM) | Measurement Method | Reference |

| Head and Neck Cancer | Cryobiopsies | With metastatic spread: 12.3 ± 3.3 μmol/g | Quantitative bioluminescence imaging | [6] |

| Without metastatic spread: 4.7 ± 1.5 μmol/g | [6] | |||

| Cervical Cancer | Biopsies | High concentrations associated with increased risk of metastasis | Not specified | [6] |

| High lactate group: 10.0 +/- 2.9 micromol/g | Imaging bioluminescence | [8] | ||

| Low lactate group: 6.3 +/- 2.8 micromol/g | [8] | |||

| Lung Cancer | Biopsies | High concentrations associated with increased risk of metastasis | Not specified | [6] |

| Colorectal Cancer | Biopsies | High concentrations associated with increased risk of metastasis | Not specified | [6] |

| Breast Cancer | Biopsies | High concentrations associated with increased risk of metastasis | Not specified | [6] |

| Various Solid Tumors | Tumor Tissue | 10 - 30 mM | General estimate from literature | [1][6] |

| Hematologic Malignancies | Bone Marrow Microenvironment | 2 - 8 mM | Not specified | [1] |

| Cell Line | Condition | this compound Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | MCF7 (Breast Cancer) | Glucose-containing media | Endogenously produced | Significantly affected transcription of key oncogenes (e.g., MYC, RAS, PI3KCA) |[9] | | | Glucose-containing media + this compound | 10 and 20 mM | Augmented the transcriptional properties of lactate |[9] | | SiHa (Cervical Cancer) | Normoxic, treated with this compound | 10 mM | Significant increase in HIF-1α protein expression |[10] | | MDA-MB-231 (Breast Cancer) | Hypoxia (1% O2) + this compound | 10 mM | Increased expression of genes associated with cell proliferation and tissue morphogenesis |[11] | | Various Cancer Cell Lines | Lactate exposure | > 20 mM | Induced apoptosis of T and NK cells in co-culture |[6] |

This compound Signaling Pathways in Cancer

This compound exerts its signaling functions through a variety of mechanisms, impacting multiple pathways crucial for cancer progression.

GPR81-Mediated Signaling

This compound is a natural ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).[12] The activation of GPR81 by lactate triggers several downstream signaling cascades.

-

Inhibition of cAMP Production: GPR81 is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP can have diverse effects on cellular processes, including the suppression of lipolysis and modulation of immune responses.[13]

-

Activation of PI3K/Akt/mTOR Pathway: GPR81 signaling has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[14][15] This activation can promote angiogenesis and a malignant phenotype in cancer cells.[14]

-

Immune Modulation: By binding to GPR81 on immune cells, lactate can suppress anti-tumor immunity. For example, lactate can inhibit the function of dendritic cells and T cells, contributing to an immunosuppressive tumor microenvironment.[16]

Caption: GPR81-mediated signaling cascade initiated by this compound.

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia. In cancer, HIF-1α is often constitutively active and drives the expression of genes involved in glycolysis, angiogenesis, and metastasis. This compound has been shown to stabilize HIF-1α protein levels even under normoxic conditions in some cancer cell types.[10]

The proposed mechanism involves the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for targeting HIF-1α for degradation.[10] By increasing the intracellular pyruvate-to-α-ketoglutarate ratio, lactate can inhibit PHD activity, leading to the accumulation of HIF-1α and the subsequent activation of its target genes.[10]

Caption: this compound-mediated stabilization of HIF-1α.

Post-Translational Modification: Lactylation

A groundbreaking discovery in lactate signaling is its role as a precursor for a novel post-translational modification (PTM) termed lysine (B10760008) lactylation (Kla).[4] This epigenetic modification involves the addition of a lactyl group to lysine residues on histones and non-histone proteins, thereby directly linking cellular metabolism to gene regulation.

-

Histone Lactylation: Lactylation of histones, particularly on H3K18, can alter chromatin structure and promote the transcription of specific genes.[4] This has been implicated in macrophage polarization, tumor cell proliferation, and immune evasion.[17]

-

Non-Histone Protein Lactylation: Lactylation is not restricted to histones and has been identified on a growing number of non-histone proteins, influencing their function and stability. This adds another layer of complexity to the regulatory roles of this compound in cancer.

Caption: The process of protein lactylation and its functional consequences.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling in cancer.

Measurement of this compound Concentration in the Tumor Microenvironment

Objective: To quantify the concentration of this compound in tumor tissue or interstitial fluid.

Method 1: Quantitative Bioluminescence Imaging

-

Sample Preparation: Obtain fresh tumor cryobiopsies.

-

Sectioning: Prepare thin sections of the cryopreserved tumor tissue.

-

Reaction Mixture: Prepare a reaction mixture containing lactate oxidase and luciferase.

-

Imaging: Apply the reaction mixture to the tissue section and immediately image the bioluminescence signal using a sensitive camera system. The intensity of the light emitted is proportional to the lactate concentration.

-

Quantification: Use a standard curve generated with known lactate concentrations to quantify the lactate levels in the tumor tissue.

Method 2: Magnetic Resonance Spectroscopy (MRS)

-

Patient/Animal Preparation: Position the subject within the MRI scanner.

-

Data Acquisition: Acquire 1H-MRS data from the tumor region of interest.

-

Spectral Analysis: Process the acquired spectra to identify and quantify the lactate peak, typically at 1.33 ppm.

-

Concentration Calculation: Use an internal or external reference standard to calculate the absolute concentration of lactate.

Method 3: Enzymatic Assay

-

Sample Collection: Collect tumor interstitial fluid via microdialysis or extract metabolites from tumor tissue homogenates.

-

Reaction: Incubate the sample with a reaction mixture containing lactate dehydrogenase (LDH), NAD+, and a colorimetric or fluorometric probe.

-

Measurement: Measure the absorbance or fluorescence of the resulting product. The signal is directly proportional to the amount of lactate in the sample.

-

Quantification: Determine the lactate concentration using a standard curve.

Detection of Protein Lactylation

Objective: To detect and quantify lactylation on specific proteins.

Method: Western Blot Analysis

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a pan-anti-lactyllysine (Kla) antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

Objective: To identify the genomic regions where histone lactylation occurs.

Protocol Outline:

-

Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde (B43269).

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the lactylated histone mark of interest (e.g., anti-H3K18la).

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-coated magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone lactylation mark.

Analysis of Signaling Pathway Activation

Objective: To assess the activation state of signaling pathways (e.g., PI3K/Akt/mTOR, HIF-1α) in response to this compound treatment.

Method: Western Blot Analysis for Phosphorylated Proteins

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Perform SDS-PAGE and transfer the proteins to a membrane as described in section 4.2.

-

Blocking: Block the membrane.

-

Primary Antibody Incubation: Incubate separate membranes with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-mTOR) and with antibodies for the total forms of these proteins.

-

Secondary Antibody Incubation and Detection: Proceed with secondary antibody incubation and detection as described in section 4.2.

-

Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels to determine the extent of pathway activation.

Caption: Workflow for the experimental analysis of this compound signaling.

Conclusion and Future Directions

The paradigm shift in our understanding of this compound from a metabolic waste product to a key signaling molecule has profound implications for cancer biology and therapy. The intricate signaling networks orchestrated by this compound within the TME highlight its central role in driving multiple hallmarks of cancer. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the complexities of lactate signaling.

Future research should focus on:

-

Identifying novel lactate receptors and downstream signaling pathways.

-

Elucidating the full spectrum of lactylated proteins and their functional consequences in cancer.

-

Developing more specific and potent inhibitors of lactate production, transport, and signaling for therapeutic intervention.

-

Investigating the interplay between lactate signaling and other metabolic pathways in the TME.

A deeper understanding of this compound's role as a signaling molecule will undoubtedly pave the way for the development of innovative and effective anti-cancer therapies that target the metabolic vulnerabilities of tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. US20220091129A1 - Reagents and methods for detecting protein lysine lactylation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lactate Upregulates the Expression of DNA Repair Genes, Causing Intrinsic Resistance of Cancer Cells to Cisplatin [cris.unibo.it]

- 10. Lactate Activates HIF-1 in Oxidative but Not in Warburg-Phenotype Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Relationship - lactate - activates - gene expression [biokb.lcsb.uni.lu]

- 12. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Lactate in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Once dismissed as a mere metabolic byproduct of glycolysis, L-lactate has emerged as a central orchestrator of the tumor microenvironment (TME).[1][2] Far from being a passive waste product, this oncometabolite actively shapes tumor progression, metastasis, angiogenesis, and immune evasion.[1] The phenomenon of aerobic glycolysis, known as the "Warburg effect," leads to the accumulation of high concentrations of this compound within the TME, creating an acidic milieu that is hostile to anti-tumor immune cells while fostering cancer cell survival and aggression.[1] This guide provides a comprehensive technical overview of the multifaceted roles of this compound in the TME, offering insights into its production, transport, and signaling functions, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways to inform novel therapeutic strategies.

Data Presentation

This compound Concentrations in the Tumor Microenvironment

The concentration of this compound is significantly elevated in the TME compared to normal physiological tissues. This accumulation is a hallmark of many cancers and has been correlated with poor prognosis, metastasis, and tumor recurrence.[3]

| Cancer Type | This compound Concentration (mM) | Key Findings | References |

| Physiological Range | 1.5 - 3.0 | Baseline in blood and healthy tissues. | [1] |

| General Tumors | 10.0 - 40.0 | Extracellular concentrations can be significantly higher than in normal tissues. | [1][4] |

| Cervical Cancer | 6.3 - 10.0 | Higher concentrations are associated with metastatic spread and reduced patient survival. | [3] |

| Head and Neck Cancer | ~2-fold increase vs. mucosa | Elevated lactate (B86563) levels are a common feature. | [5] |

| Astrocytoma | ~1.6-fold increase vs. adjacent brain | Modest but significant increase in interstitial lactate. | [5] |

| Breast Cancer | High levels correlated with metastasis | Intratumoral lactate is a prognostic factor. | |

| Lung Cancer | High levels correlated with metastasis | Intratumoral lactate is a prognostic factor. | |

| Colorectal Cancer | High levels correlated with metastasis | Intratumoral lactate is a prognostic factor. |

Impact of this compound on Gene and Protein Expression

This compound actively modulates the expression of genes and proteins involved in key cellular processes that drive cancer progression.

| Cell Type | This compound Concentration | Target Gene/Protein | Fold Change/Effect | Functional Consequence | References |

| Human Breast Cancer (MCF-7) | 10 mM (Lactic Acid) | Various | 1,956 probesets with >2-fold change | Altered transcriptional landscape | [6] |

| Human Breast Cancer (MCF-7) | Not specified | LDHB | 2.9-fold increase (in tamoxifen-resistant cells) | Contributes to drug resistance | [7] |

| Human Colon Cancer (SW620) | 10 mM | DNA Repair Genes | Increased expression | Intrinsic resistance to cisplatin | [8] |

| Human Hepatocellular Carcinoma (HepG2) | 10 mM | γ-H2AX | Constitutively higher signal, reduced fold-change after damage | Altered DNA damage response | [8][9] |

| Macrophages | 8 mM | CD206, Arg-1 | Significant increase | M2 polarization | [10] |

| Macrophages | Not specified | p-STAT3, p-ERK1/2 | Significantly increased | Activation of M2 polarization pathway | [10] |

| Endothelial Cells | Not specified | IL-8 | Increased expression | Promotes angiogenesis |

Effects of this compound on Immune Cell Populations

A critical function of this compound in the TME is its profound immunosuppressive activity, which creates a barrier to effective anti-tumor immunity.

| Immune Cell Type | This compound Concentration | Observed Effect | Mechanism | References |

| Cytotoxic T Lymphocytes (CTLs) | >20 mM | Induction of apoptosis | - | |

| High concentrations | Suppression of proliferation and cytokine production (IFN-γ) | Inhibition of NFAT; metabolic disturbance | [11][12] | |

| Not specified | Reduced motility | Interference with glycolysis upon chemokine receptor engagement | [13] | |

| Natural Killer (NK) Cells | >20 mM | Induction of apoptosis | - | |

| >15 mM | Reduced IFN-γ production | Suppression of NFAT signaling pathway | [14] | |

| High concentrations | Decreased cytotoxic activity | Down-regulation of NKp46 activation receptor | ||

| Dendritic Cells (DCs) | High concentrations | Inhibition of maturation and antigen presentation | Reduced expression of MHC-II, CD80, CD86; increased IL-10, decreased IL-12 | [14] |

| Macrophages | High concentrations | Polarization to M2 phenotype | Activation of ERK/STAT3, HIF-1α stabilization | [10][15] |

| Myeloid-Derived Suppressor Cells (MDSCs) | High concentrations | Increased numbers | - | [16] |

| Regulatory T cells (Tregs) | High concentrations | Increased activity and recruitment | Lactate serves as a fuel source, activation of PI3K/Akt/mTOR pathway | [14] |

Experimental Protocols

Measurement of this compound Concentration in Tumor Tissue

Principle: This protocol describes the quantification of this compound in cryopreserved tumor biopsies using an enzymatic assay coupled with bioluminescence imaging.

Methodology:

-

Sample Preparation:

-

Obtain fresh tumor biopsies and immediately freeze them in liquid nitrogen.

-

Prepare cryosections (10-20 µm thick) and mount them on glass slides.

-

-

Bioluminescence Reaction:

-

Prepare a reaction cocktail containing lactate oxidase and horseradish peroxidase in a suitable buffer.

-

Add luminol (B1675438) as the substrate for the peroxidase.

-

Overlay the tissue section with the reaction cocktail.

-

-

Imaging and Quantification:

-

Immediately image the bioluminescence signal using a sensitive photon-counting camera system mounted on a microscope.

-

The intensity of the bioluminescence is proportional to the this compound concentration.

-

Generate a standard curve using known concentrations of this compound to quantify the levels in the tissue.

-

Correlate the bioluminescence signal with the tissue histology.

-

Reference: This method is adapted from the principles of imaging bioluminescence as described in studies of tumor metabolism.[3][17]

In Vitro Cell Migration Assay (Transwell Assay)

Principle: This assay, also known as a Boyden chamber assay, measures the chemotactic migration of cancer cells towards a chemoattractant, which can be modulated by the presence of this compound.

Methodology:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells using a non-enzymatic cell dissociation buffer and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

To the lower chamber, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) and the desired concentration of sodium this compound (pH-neutralized). Include a negative control with serum-free medium and a vehicle control for lactate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 12-48 hours).

-

-

Quantification:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.

-

Stain the cells with 0.2% crystal violet for 10 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to dry, and then visualize and count the migrated cells under a microscope.

-

Alternatively, for quantitative analysis, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution on a plate reader.

-

References: This protocol is a standard method for assessing cell migration.[18][19][20][21][22]

Macrophage Polarization Assay

Principle: This protocol details the in vitro polarization of macrophages to an M2-like phenotype by exposure to this compound, assessed by the expression of M2-specific markers.

Methodology:

-

Macrophage Isolation and Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice or use a human monocyte cell line like THP-1.

-

For BMDMs, differentiate bone marrow cells with M-CSF for 7 days. For THP-1 cells, differentiate into macrophages using PMA for 24-48 hours.

-

-

Polarization:

-

Plate the differentiated macrophages at a suitable density.

-

Treat the cells with sodium this compound at various concentrations (e.g., 8 mM) for 24-48 hours.

-

Include a negative control (medium alone) and positive controls for M1 polarization (LPS + IFN-γ) and M2 polarization (IL-4 + IL-13).

-

-

Analysis of Polarization Markers:

-

Quantitative PCR (qPCR):

-

Extract total RNA from the treated macrophages.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression of M2 markers (e.g., Arg1, CD206, Fizz1, Ym1) and M1 markers (e.g., Nos2, Tnf, Il6) relative to a housekeeping gene.

-

-

Western Blot:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies against M2 markers (e.g., ARG1, CD206) and loading controls.

-

-

Flow Cytometry:

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., F4/80, CD11b for general macrophages; CD206 for M2 macrophages).

-

Analyze the percentage of M2-polarized cells using a flow cytometer.

-

-

References: This protocol is based on established methods for assessing macrophage polarization.[10][23][24][25][26]

Signaling Pathways and Visualizations

This compound Production and Transport

The overproduction of this compound in cancer cells is a direct consequence of the Warburg effect, where glucose is preferentially metabolized through glycolysis even in the presence of oxygen. This process is driven by the upregulation of glycolytic enzymes and lactate dehydrogenase A (LDHA), which converts pyruvate (B1213749) to lactate. To avoid intracellular acidification, cancer cells export this compound and protons into the TME via monocarboxylate transporters (MCTs), primarily MCT4. Other cells in the TME, including oxidative cancer cells and stromal cells, can take up this compound via MCT1 to use as a fuel source, creating a metabolic symbiosis.

Caption: this compound production via the Warburg effect and its transport into the TME.

This compound Signaling via GPR81

This compound acts as a signaling molecule by binding to its cell surface receptor, GPR81 (also known as HCAR1), a G-protein coupled receptor. GPR81 is expressed on cancer cells, immune cells, and endothelial cells. Activation of GPR81 by this compound typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent modulation of downstream signaling pathways that promote tumor growth, angiogenesis, and immune suppression.

Caption: Canonical GPR81 signaling pathway activated by this compound.

This compound-Mediated Immunosuppression

This compound orchestrates a complex network of immunosuppressive mechanisms within the TME, affecting various immune cell types. A key aspect is the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is pro-tumorigenic. This is partly mediated by the activation of the ERK/STAT3 signaling pathway. In T cells, high lactate levels impair their proliferation and cytotoxic function.

Caption: this compound-mediated macrophage polarization and T cell suppression.

This compound and HIF-1α Stabilization

This compound can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein, even under normoxic conditions. One proposed mechanism involves the conversion of lactate to pyruvate, which inhibits the activity of prolyl hydroxylases (PHDs). PHDs are responsible for hydroxylating HIF-1α, marking it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, lactate prevents HIF-1α degradation, leading to its accumulation and the transcriptional activation of its target genes, including those involved in angiogenesis (e.g., VEGF). Recent evidence also points to lactate-induced lactylation of HIF-1α, which directly impairs VHL recognition and enhances protein stability.[27]

Caption: this compound-induced stabilization of HIF-1α leading to angiogenesis.

Conclusion and Future Directions

The role of this compound in the tumor microenvironment is far more complex and integral to cancer progression than previously understood. It is a key metabolic substrate, a potent signaling molecule, and a powerful modulator of the immune landscape. The high concentrations of this compound in the TME create a formidable barrier to effective anti-cancer therapies, particularly immunotherapies. However, this central role also presents a wealth of therapeutic opportunities.

Targeting this compound metabolism, for instance by inhibiting LDHA or MCTs, is a promising strategy to disrupt the metabolic symbiosis within tumors and alleviate lactate-mediated immunosuppression. Furthermore, understanding the intricacies of this compound signaling through receptors like GPR81 may pave the way for novel drugs that can block its pro-tumorigenic effects. The development of therapies that can either reduce this compound production, block its transport, or inhibit its downstream signaling pathways holds the potential to reprogram the TME, making it more permissive to immune attack and more susceptible to conventional and targeted therapies. Continued research into the quantitative and mechanistic aspects of this compound's function will be crucial for the successful clinical translation of these innovative therapeutic approaches.

References

- 1. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Tumor Metabolic Microenvironment: Lessons from Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Lactate Upregulates the Expression of DNA Repair Genes, Causing Intrinsic Resistance of Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathology & Oncology Research | Lactate Upregulates the Expression of DNA Repair Genes, Causing Intrinsic Resistance of Cancer Cells to Cisplatin [por-journal.com]

- 10. Tumor-derived lactate induces M2 macrophage polarization via the activation of the ERK/STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lactate Regulates Metabolic and Pro-inflammatory Circuits in Control of T Cell Migration and Effector Functions | PLOS Biology [journals.plos.org]

- 14. Impact of lactate on immune cell function in the tumor microenvironment: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate in the tumour microenvironment: From immune modulation to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lactate and Acidity in the Cancer Microenvironment | Annual Reviews [annualreviews.org]

- 18. Cell migration -Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]

- 19. In vitro Tumor Cell Migration Assay Using ThinCertsTM (Transwells) [agris.fao.org]

- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Sodium Lactate Accelerates M2 Macrophage Polarization and Improves Cardiac Function after Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Lactate-induced M2 polarization of tumor-associated macrophages promotes the invasion of pituitary adenoma by secreting CCL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lactylation modification of HIF-1α enhances its stability by blocking VHL recognition - PMC [pmc.ncbi.nlm.nih.gov]

L-Lactate: A Pivotal Regulator of Immune Cell Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-lactate, long considered a metabolic waste product of glycolysis, has emerged as a critical signaling molecule and metabolic fuel that profoundly influences the function of the immune system. In environments characterized by high metabolic activity, such as tumors and sites of inflammation, elevated concentrations of this compound orchestrate a complex network of responses in various immune cell populations. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on immune cell function, with a focus on T cells, macrophages, dendritic cells, and natural killer (NK) cells. We delve into the molecular mechanisms, signaling pathways, and metabolic reprogramming induced by this compound, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development, aiming to harness the therapeutic potential of targeting lactate-mediated immune modulation.

Introduction: The Evolving Paradigm of this compound in Immunology

The "Warburg effect," characterized by a preference for aerobic glycolysis even in the presence of oxygen, is a hallmark of rapidly proliferating cells, including cancer cells and activated immune cells.[1] A direct consequence of this metabolic phenotype is the accumulation of this compound in the cellular microenvironment.[2] Beyond its role in cellular metabolism, this compound is now recognized as a potent immunomodulatory molecule.[3] It exerts its effects through various mechanisms, including receptor-mediated signaling, direct metabolic influence, and epigenetic modifications.[4][5] This guide will explore the multifaceted role of this compound in shaping both innate and adaptive immune responses.

This compound Transport and Receptor-Mediated Signaling

The biological effects of extracellular this compound are primarily mediated through its transport into the cell and by signaling through a specific cell surface receptor.

-

Monocarboxylate Transporters (MCTs): this compound is transported across the cell membrane by a family of proton-linked monocarboxylate transporters, primarily MCT1 and MCT4.[4] The direction of transport depends on the concentration gradients of lactate (B86563) and protons. Immune cells express different MCTs, which dictates their ability to either take up or export lactate, thereby influencing their metabolic programming and function in lactate-rich environments.[5]

-

G protein-coupled receptor 81 (GPR81): this compound is the endogenous ligand for GPR81, a Gi-protein coupled receptor. The physiological concentration range for GPR81 activation by lactate is 1–20 mM. Upon lactate binding, GPR81 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that modulate immune cell function.[6]

Impact of this compound on Innate Immune Cells

Macrophages

This compound plays a crucial role in dictating macrophage polarization, generally promoting an anti-inflammatory and immunosuppressive M2-like phenotype.[6][7]

-

Polarization: High concentrations of this compound (15-20mM) promote the polarization of macrophages towards an M2 phenotype, characterized by the upregulation of surface markers like CD206 and the secretion of anti-inflammatory cytokines such as IL-10.[8] Conversely, the expression of M1 markers like CD86 and the production of pro-inflammatory cytokines such as TNF-α and IL-6 are suppressed.[6][8] This polarization is dependent on lactate concentration and duration of exposure.[8]

-

Signaling Pathways: The effects of lactate on macrophages are mediated through both GPR81-dependent and -independent pathways. GPR81 signaling can suppress NF-κB activation, a key transcription factor for pro-inflammatory gene expression.[6] Lactate can also influence macrophage function by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), which in turn regulates the expression of genes associated with the M2 phenotype.

-

Epigenetic Modifications: A novel mechanism of lactate's influence is through histone lactylation, a post-translational modification where lactate-derived lactyl groups are added to histone lysine (B10760008) residues.[8] This epigenetic modification can directly alter gene expression, promoting the transcription of genes associated with M2 polarization.[8]

Dendritic Cells (DCs)

This compound generally impairs the maturation and function of dendritic cells, thereby hindering the initiation of adaptive immune responses.

-

Maturation and Activation: this compound inhibits the maturation of DCs, as evidenced by the reduced expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules upon stimulation with lipopolysaccharide (LPS).[9]

-

Cytokine Production: The production of the key T cell-polarizing cytokine, IL-12, by DCs is significantly suppressed in the presence of this compound.[9] In contrast, the production of the immunosuppressive cytokine IL-10 can be enhanced.[9]

-

Migration: Lactate can also impair the migration of DCs to lymph nodes by downregulating the expression of chemokine receptors like CCR7.[4]

Natural Killer (NK) Cells

The cytotoxic function of NK cells, which are crucial for anti-tumor immunity, is significantly inhibited by this compound.

-

Cytotoxicity: this compound suppresses the cytotoxic activity of NK cells against tumor cells in a dose-dependent manner.[10] This is associated with a reduction in the expression of cytotoxic effector molecules such as perforin (B1180081) and granzyme.[10]

-

Activating Receptors: The expression of activating receptors on NK cells, such as NKp46, can be downregulated by lactate, further contributing to their functional impairment.[4][10]

-

GPR81-Mediated Inhibition: The inhibitory effects of lactate on NK cell cytotoxicity are at least partially mediated through the activation of GPR81.[11]

Impact of this compound on Adaptive Immune Cells

T Cells

This compound has complex and often inhibitory effects on T cell proliferation, differentiation, and effector function.

-

Proliferation: High concentrations of this compound (around 20 mM) can suppress the proliferation of both CD4+ and CD8+ T cells, an effect that is independent of pH changes.[2][12] This suppression is linked to a block in glycolysis and the depletion of metabolites required for cell division.[12]

-

Cytokine Production: this compound can inhibit the production of pro-inflammatory cytokines by T cells, such as IFN-γ.[2]

-

Differentiation: Lactate can influence the differentiation of T helper cell subsets, with some evidence suggesting it may promote the differentiation of regulatory T cells (Tregs) and Th17 cells.[4]

-

Epigenetic Regulation: Similar to macrophages, histone lactylation in T cells is an emerging area of research, with studies suggesting it plays a role in regulating T cell differentiation and function.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature.

Table 1: Effect of this compound on Macrophage Polarization and Cytokine Production

| Cell Type | Lactate Conc. (mM) | Incubation Time | Marker/Cytokine | Change | Reference |

| Murine Macrophages (RAW 264.7) | 10, 20 | 6 h | TNF-α (LPS-stimulated) | Dose-dependent decrease | [6] |

| Murine Macrophages (RAW 264.7) | 10, 20 | 6 h | IL-6 (LPS-stimulated) | Dose-dependent decrease | [6] |

| Murine Macrophages | 15-20 | 24 h | CD86 (M1 marker) | Gradual decrease | [8] |

| Murine Macrophages | 15-20 | 24 h | iNOS (M1 marker) | Time and concentration-dependent decrease | [8] |

| Murine Macrophages | 15-20 | 24 h | CD206 (M2 marker) | Gradual increase | [8] |

| Murine Macrophages | 15-20 | 24 h | Arginase-1 (M2 marker) | Time and concentration-dependent increase | [8] |

Table 2: Effect of this compound on Dendritic Cell Function

| Cell Type | Lactate Conc. (mM) | Incubation Time | Marker/Cytokine | Change | Reference |

| Human Monocyte-derived DCs | 10, 20 | 24 h | IL-12 (p70) (LPS-stimulated) | Dose-dependent decrease | [9] |

| Human Monocyte-derived DCs | 10, 20 | 24 h | IL-10 (LPS-stimulated) | Dose-dependent increase | [9] |

Table 3: Effect of this compound on NK Cell Cytotoxicity

| Cell Type | Lactate Conc. (mM) | Incubation Time | Target Cells | Change in Cytotoxicity | Reference |

| Human and Murine NK cells | Not specified | Not specified | Tumor cells | Inhibition | [10] |

Table 4: Effect of this compound on T Cell Proliferation and Function

| Cell Type | Lactate Conc. (mM) | Incubation Time | Function | Change | Reference |

| Human Cytotoxic T Lymphocytes | 20 | Not specified | Proliferation (Antigen-specific) | Suppression | [2] |

| Human Cytotoxic T Lymphocytes | 20 | Not specified | Cytokine Production | Up to 95% suppression | [2] |

| Human Cytotoxic T Lymphocytes | 20 | Not specified | Cytotoxic Activity | 50% decrease | [2] |

| Murine CD4+ T cells | Up to 20 | Not specified | Proliferation | Suppressive effect | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Macrophage Polarization Assay by Flow Cytometry

Objective: To assess the effect of this compound on the polarization of macrophages by analyzing the expression of M1 and M2 surface markers.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

L-lactic acid or sodium this compound.

-

Lipopolysaccharide (LPS).

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA).

-

Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2) and corresponding isotype controls.

-

96-well U-bottom plates.

-

Flow cytometer.

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 mM) for a specified duration (e.g., 24 or 48 hours). For M1 polarization control, stimulate cells with LPS (e.g., 100 ng/mL) for the final 24 hours of culture.

-

After incubation, gently scrape the cells and transfer them to a 96-well U-bottom plate.

-

Wash the cells twice with cold FACS buffer by centrifuging at 400 x g for 5 minutes and discarding the supernatant.

-

Resuspend the cells in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies (and isotype controls in separate wells) at the manufacturer's recommended concentration.

-

Incubate the cells on ice or at 4°C for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer as described in step 4.

-

Resuspend the cells in 200 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of cells expressing the M1 and M2 markers.

Cytokine Production Assay by ELISA

Objective: To quantify the production of cytokines by immune cells (e.g., dendritic cells, macrophages) in response to this compound treatment.

Materials:

-

Immune cells of interest.

-

Complete culture medium.

-

L-lactic acid or sodium this compound.

-

Stimulant (e.g., LPS).

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10, IL-12).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Seed the immune cells in a 96-well plate at an appropriate density.

-

Treat the cells with this compound and/or a stimulant (e.g., LPS) as described in the macrophage polarization assay.

-

After the desired incubation period, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding the collected supernatants and a series of standards of known cytokine concentrations. d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody or streptavidin-HRP. f. Adding a substrate to develop a colorimetric reaction. g. Stopping the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

NK Cell Cytotoxicity Assay (LDH Release Assay)

Objective: To measure the cytotoxic activity of NK cells against target tumor cells in the presence of this compound.

Materials:

-

NK cell line (e.g., NK-92) or primary NK cells.

-

Target tumor cell line (e.g., K562).

-

Complete culture medium.

-

L-lactic acid or sodium this compound.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well round-bottom plates.

-

Plate reader.

Procedure:

-

Pre-treat NK cells (effector cells) with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

On the day of the assay, harvest and wash both effector and target cells.

-

In a 96-well round-bottom plate, set up the following in triplicate:

-

Spontaneous Release (Target Cells): Target cells with medium only.

-

Maximum Release (Target Cells): Target cells with lysis buffer (provided in the kit).

-

Experimental Wells: Target cells co-cultured with this compound-pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

-

Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: GPR81 signaling pathway initiated by this compound.

Caption: Workflow for macrophage polarization analysis.

Caption: Workflow for NK cell cytotoxicity LDH assay.

Conclusion and Future Directions

The accumulating evidence unequivocally positions this compound as a central regulator of immune cell function. Its predominantly immunosuppressive effects, particularly within the tumor microenvironment, present both a challenge and an opportunity for therapeutic intervention. A thorough understanding of the intricate mechanisms by which lactate shapes immune responses is paramount for the development of novel immunotherapies.

Future research should focus on:

-

Dissecting the context-dependent roles of lactate: The impact of lactate may vary depending on the specific immune cell subset, its activation state, and the surrounding microenvironment.

-

Elucidating the interplay between lactate signaling and metabolism: A deeper understanding of how GPR81 signaling integrates with metabolic reprogramming is needed.

-

Investigating the role of histone lactylation: The full extent of epigenetic regulation by lactate in different immune cells remains to be explored.

-

Developing targeted therapies: Strategies aimed at modulating lactate levels in specific microenvironments, inhibiting MCTs, or targeting the GPR81 pathway hold promise for enhancing anti-tumor immunity and treating inflammatory diseases.

By continuing to unravel the complexities of lactate-mediated immune modulation, the scientific community can pave the way for innovative therapeutic strategies that reprogram the immune system to combat cancer and other diseases more effectively.

References

- 1. Assessing the effects of lactate on the immune responsiveness of T cells in vitro | Midwestern Journal of Undergraduate Sciences [journals.ku.edu]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Lactate’s impact on immune cells in sepsis: unraveling the complex interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate Suppresses Macrophage Pro-Inflammatory Response to LPS Stimulation by Inhibition of YAP and NF-κB Activation via GPR81-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In vitro evaluation of microbial D- and this compound production as biomarkers of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactate Limits T Cell Proliferation via the NAD(H) Redox State - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular L-lactate Signaling: A Technical Guide for Researchers

Executive Summary

Long considered a mere metabolic waste product, L-lactate has emerged as a critical signaling molecule, or "lactormone," orchestrating a diverse array of cellular processes.[1][2][3] This technical guide provides an in-depth exploration of the core intracellular this compound signaling pathways, including receptor-mediated signaling, redox-dependent modulation of protein function, and the recently discovered post-translational modification, lactylation.[4][5][6][7] We present quantitative data to illustrate the impact of this compound on cellular function, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate complex signaling cascades and workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this compound in health and disease, and for professionals in drug development seeking to modulate these pathways for therapeutic benefit.

Core Intracellular this compound Signaling Pathways

Intracellular this compound exerts its signaling effects through several distinct, yet potentially interconnected, mechanisms.

Receptor-Mediated Signaling: The GPR81 Pathway

This compound can act as a ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).[8] GPR81 is predominantly coupled to an inhibitory G protein (Gi), and its activation by this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase.[3] This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA) and modulates downstream signaling cascades.[3] This pathway is particularly relevant in adipocytes, where it inhibits lipolysis, and in immune cells, where it can have immunomodulatory effects.[3][8]

Redox-Dependent Signaling: Modulation of the NMDA Receptor

Intracellular this compound can be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase (LDH), a reaction that concomitantly reduces NAD+ to NADH, thereby increasing the intracellular NADH/NAD+ ratio.[9][10] This shift in the cellular redox state can directly impact the function of redox-sensitive proteins. A prime example is the N-methyl-D-aspartate (NMDA) receptor in neurons.[9][11] An elevated NADH/NAD+ ratio potentiates NMDA receptor activity, leading to increased Ca2+ influx and activation of downstream signaling cascades, such as the Erk1/2 pathway.[11][12] This mechanism is crucial for the this compound-induced expression of synaptic plasticity-related genes like Arc, c-Fos, and Zif268.[9][11][13]

Post-Translational Modification: Histone and Non-Histone Lactylation

A groundbreaking discovery in this compound signaling is its role as a precursor for a novel post-translational modification termed lysine (B10760008) lactylation (Kla).[7][11][14] In this process, a lactyl group from lactyl-CoA is covalently attached to the ε-amino group of lysine residues on both histone and non-histone proteins.[7] This modification is dynamically regulated by "writers" (e.g., p300), which catalyze the addition of the lactyl group, and "erasers" (e.g., histone deacetylases - HDACs), which remove it.[6] "Readers" are proteins that recognize and bind to lactylated lysines, subsequently mediating downstream effects.[6] Histone lactylation directly influences chromatin structure and gene transcription.[7][11] For instance, increased histone lactylation in macrophages can promote the expression of genes involved in wound healing.[7] Lactylation of non-histone proteins can alter their function, stability, and interactions.[6]

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from key studies on the effects of this compound on gene expression and cytokine production.

Table 1: this compound-Induced Gene Expression Changes in Neurons

| Gene | Treatment | Fold Change (vs. Control) | Cell Type | Reference |

| Arc | 20 mM this compound (1h) | ~4.0 | Mouse cortical neurons | [13] |

| c-Fos | 20 mM this compound (1h) | ~5.5 | Mouse cortical neurons | [13] |

| Zif268 | 20 mM this compound (1h) | ~3.2 | Mouse cortical neurons | [13] |

| Arc | 2.5 mM this compound (1h) | ~1.5 | Mouse cortical neurons | [13] |

Table 2: this compound Modulation of NMDA Receptor-Mediated Currents and Calcium Influx

| Parameter | Treatment | Change | Cell Type | Reference |

| NMDA-evoked inward current | 10 mM this compound | ~2.6-fold increase | Mouse cortical neurons | [15] |

| NMDA-induced Ca2+ influx | 10 mM this compound | ~2.5-fold increase | Mouse cortical neurons | [15] |

Table 3: Effect of this compound on Cytokine Production in Immune Cells

| Cytokine | Stimulus | This compound Concentration | % Change in Production (vs. no lactate) | Cell Type | Reference |

| IL-1β | LPS | 15 mM | ~50% decrease | Human PBMCs | [16] |

| TNFα | LPS | 15 mM | ~40% decrease | Human PBMCs | [16] |

| IL-10 | LPS | 15 mM | ~30% decrease | Human PBMCs | [16] |

| TNFα | Pam3Cys | 15 mM | ~25% decrease | Human PBMCs | [16] |

| IL-10 | Pam3Cys | 15 mM | ~50% increase | Human PBMCs | [16] |

| TNF-α | LPS | 15-20 mM | Significant decrease | Macrophages | [17] |

| IL-6 | LPS | 15-20 mM | Significant decrease | Macrophages | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular this compound

Principle: This protocol describes an enzymatic assay to quantify intracellular this compound. Lactate is oxidized by lactate dehydrogenase (LDH) to pyruvate, with the concomitant reduction of a probe, which can be measured colorimetrically or fluorometrically.[2][18][19]

Materials:

-

This compound assay kit (e.g., from TCI Chemicals, Abcam)[2][19]

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1% Triton X-100)[19]

-

Ultrafiltration membrane filter (10 kDa molecular weight cut-off)[19]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Collection:

-

For adherent cells, wash with ice-cold PBS and scrape cells into a microcentrifuge tube.

-

For suspension cells, centrifuge at 300 x g for 2 minutes, discard the supernatant, and wash the pellet with ice-cold PBS.

-

-

Cell Lysis:

-

Protein Removal:

-

Transfer the supernatant to an ultrafiltration membrane filter and centrifuge at 12,000 x g for 10 minutes.[19]

-

Collect the filtrate, which contains the intracellular lactate.

-

-

Enzymatic Assay:

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.[19]

-

-

Data Analysis:

-

Generate a standard curve using the measurements from the this compound standards.

-

Determine the this compound concentration in the samples from the standard curve and normalize to cell number or protein concentration.[18]

-

Analysis of Histone Lactylation by Western Blot

Principle: Western blotting is used to detect and quantify specific lactylated proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for lactyl-lysine.[8][20][21]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8][20]

-

Primary antibody: anti-lactyl-lysine (pan-specific or site-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-lactyl-lysine antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or β-actin).

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

Principle: ChIP-seq is a powerful technique to identify the genomic locations of histone lactylation.[22] Cells are treated with a cross-linking agent to fix protein-DNA interactions. Chromatin is then sheared, and an antibody specific for lactyl-lysine is used to immunoprecipitate the chromatin fragments. The associated DNA is then purified and sequenced to map the lactylation sites across the genome.[23]

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Chromatin shearing equipment (e.g., sonicator)

-

Anti-lactyl-lysine antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking and Cell Lysis:

-

Cross-link cells with formaldehyde and quench with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-lactyl-lysine antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome enriched for histone lactylation.

-

Perform downstream analyses such as peak annotation and motif analysis.

-

Measurement of Intracellular NADH/NAD+ Ratio

Principle: The ratio of NADH to NAD+ is a key indicator of the cellular redox state. This protocol describes an enzymatic cycling assay to measure the levels of both nucleotides.[1][24][25][26] The assay relies on the differential stability of NAD+ and NADH in acidic and basic conditions, respectively, allowing for their separate quantification.[26]

Materials:

-

NAD/NADH assay kit (e.g., NAD/NADH-Glo™ Assay from Promega)[24][26]

-

HCl and NaOH for differential extraction

-

96-well plate (opaque-walled for luminescence assays)

-

Luminometer

Procedure:

-

Sample Preparation (for two separate measurements):

-

For NAD+ measurement: Lyse cells in an acidic extraction buffer to degrade NADH.

-

For NADH measurement: Lyse cells in a basic extraction buffer to degrade NAD+.

-

Neutralize the extracts.

-

-

Enzymatic Cycling Reaction:

-

Add the extracts to a 96-well plate.

-

Add the reaction reagent from the kit, which contains an enzyme that cycles between the oxidized and reduced forms of a substrate, coupled to the conversion of NAD+ to NADH. In the process, a pro-luciferin is converted to luciferin.[24]

-

-

Luminescence Detection:

-

Incubate the plate at room temperature.

-

Measure the luminescence using a luminometer. The light signal is proportional to the amount of NAD+ or NADH in the sample.[24]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of NAD+ or NADH.

-

Determine the concentrations of NAD+ and NADH in the samples from the standard curve.

-

Calculate the NADH/NAD+ ratio.

-

Conclusion

The recognition of this compound as a signaling molecule has fundamentally shifted our understanding of its role in cellular physiology and pathology. The signaling pathways detailed in this guide—receptor-mediated, redox-dependent, and post-translational modification—highlight the diverse mechanisms through which this compound can influence cellular behavior. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these pathways and their implications in various biological contexts. As research in this field continues to evolve, a deeper understanding of intracellular this compound signaling will undoubtedly unveil new therapeutic targets for a wide range of diseases, from neurological disorders to cancer and inflammatory conditions.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. How to Detect Histone Lactylation Modifications Using High-Resolution Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. This compound Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to study the genomic profile of histone lactylation with CUT&RUN assay in tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic regulation of gene expression by histone lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. epigenie.com [epigenie.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. origene.com [origene.com]

- 21. ptglab.com [ptglab.com]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ChIP-seq and RNA-seq Reveal the Involvement of Histone Lactylation Modification in Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NAD/NADH-Glo™ Assay Protocol [promega.co.uk]

- 25. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

L-Lactate: From Metabolic Byproduct to a Key Modulator of Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

For many years, L-lactate was primarily regarded as a metabolic waste product of anaerobic glycolysis.[1][2] However, a paradigm shift in the field of immunometabolism has repositioned lactate (B86563) as a critical signaling molecule, or "lactormone," that actively shapes immune cell function and modulates inflammatory responses.[1][3][4] Accumulating in microenvironments characterized by high metabolic activity, such as tumors, sites of infection, or inflamed tissues, this compound exerts pleiotropic effects that can be either pro- or anti-inflammatory depending on the cellular context, concentration, and duration of exposure.[2] This guide provides a comprehensive overview of the mechanisms through which this compound influences inflammation, details key experimental protocols for its study, and presents its signaling pathways for a technical audience.

Quantitative Effects of this compound on Immune Cells

This compound's influence on immune cells is multifaceted, leading to significant changes in cell polarization, cytokine production, and metabolic programming. The following tables summarize key quantitative and qualitative findings from various studies.

Table 1: this compound's Effect on Macrophage and Monocyte Function

| Cell Type | Condition/Stimulus | This compound Concentration | Observed Effect | Key Molecules Affected | Citation(s) |

| Macrophages | LPS Stimulation | 1-20 mM | Anti-inflammatory: Decreased pro-inflammatory cytokine production. | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ iNOS | [5][6][7] |

| Macrophages | LPS Stimulation | Not specified | Anti-inflammatory: Attenuation of NLRP3 inflammasome activation. | ↓ Cleaved Caspase-1, ↓ IL-1β release | [2] |

| Macrophages | General | High (e.g., 10-25 mM) | Polarization: Promotes M2 (anti-inflammatory) phenotype. | ↑ Arg1, ↑ CD206, ↑ IL-10, ↑ VEGF | [1][5][8] |

| Macrophages | LPS Stimulation | Not specified | Signaling Inhibition: Reduced NF-κB activation. | ↓ NF-κB phosphorylation and nuclear translocation | [2][6] |

| Monocytes | Long-term exposure | Not specified | Anti-inflammatory: Strong suppression of cytokine production. | ↓ Pro-inflammatory cytokines | [2] |

Table 2: this compound's Effect on Other Immune Cells

| Cell Type | Condition/Stimulus | This compound Concentration | Observed Effect | Key Molecules Affected | Citation(s) |

| Dendritic Cells (DCs) | TLR Ligand Stimulation | Not specified | Immunosuppressive: Reduced pro-inflammatory cytokine production. | ↓ Pro-inflammatory cytokines | [3] |

| Dendritic Cells (DCs) | General | Not specified | Regulatory: Increased expression of immune regulatory factors. | ↑ IL-10, ↑ IDO, ↑ TGF-β | [3] |

| CD4+ T Cells | Inflammatory conditions | Not specified | Differentiation: Favors Th17 cell differentiation. | ↑ IL-17 | [4][9] |

| T Cells (general) | General | High | Inhibition: Suppresses proliferation and cytokine production. | ↓ Proliferation, ↓ Cytokine production | [4] |

| Neutrophils | General | Not specified | Pro-inflammatory: Induces NETosis. | ↑ PAD4 activation | [2] |

| Endothelial Cells | General | Not specified | Pro-inflammatory: Activation of NF-κB pathway. | ↑ NF-κB activation | [2] |

Signaling Pathways and Mechanisms of Action

This compound modulates immune responses through both receptor-dependent and receptor-independent mechanisms. These pathways often involve intricate crosstalk between metabolic and inflammatory signaling cascades.

Receptor-Mediated Signaling: The GPR81 Axis

The primary cell surface receptor for this compound is G-protein coupled receptor 81 (GPR81), also known as HCAR1.[3][5] Activation of GPR81 by physiological concentrations of lactate (1-20 mM) typically leads to an anti-inflammatory response, particularly in macrophages and dendritic cells.

-